molecular formula C38H34O2Sn2 B14372154 1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane CAS No. 90073-98-6

1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane

Cat. No.: B14372154
CAS No.: 90073-98-6
M. Wt: 760.1 g/mol
InChI Key: XSBVQXDHSNAOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane is a chemical compound known for its unique structure and properties It is characterized by the presence of six phenyl groups and two tin atoms connected through an oxygen bridge

Preparation Methods

The synthesis of 1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane typically involves the reaction of hexaphenyldistannane with oxygen-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent, which facilitates the formation of the dioxa bridge between the tin atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide sufficient quantities for research purposes.

Chemical Reactions Analysis

1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can convert the compound back to its precursor forms, such as hexaphenyldistannane. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The phenyl groups in the compound can be substituted with other functional groups through reactions with electrophiles or nucleophiles. Conditions for these reactions vary depending on the desired substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state tin compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable model for studying tin-oxygen interactions and the reactivity of organotin compounds.

    Biology: Research has explored its potential as an antimicrobial agent due to the known biological activity of organotin compounds. Studies have shown that it exhibits activity against certain bacterial strains.

    Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications, including anticancer properties.

    Industry: The compound’s reactivity and ability to form stable complexes make it useful in catalysis and materials science.

Mechanism of Action

The mechanism by which 1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane exerts its effects is primarily related to its ability to interact with biological molecules and catalyze chemical reactions. The tin atoms in the compound can coordinate with various ligands, facilitating reactions that involve electron transfer or the formation of new chemical bonds. The phenyl groups provide stability and influence the compound’s reactivity by modulating the electronic environment around the tin atoms .

Comparison with Similar Compounds

1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane can be compared with other organotin compounds, such as:

Properties

CAS No.

90073-98-6

Molecular Formula

C38H34O2Sn2

Molecular Weight

760.1 g/mol

IUPAC Name

triphenyl(2-triphenylstannyloxyethoxy)stannane

InChI

InChI=1S/6C6H5.C2H4O2.2Sn/c6*1-2-4-6-5-3-1;3-1-2-4;;/h6*1-5H;1-2H2;;/q;;;;;;-2;2*+1

InChI Key

XSBVQXDHSNAOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OCCO[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.